AhR-Mediated Bioactivity: Comparative Potency Versus Benzo[a]pyrene
1,4-Dicyclohexylbenzene exhibits measurable aryl hydrocarbon receptor (AhR) agonist activity, a property not shared by all in-class analogs. In a head-to-head bioassay comparison using the H4IIE-luc reporter system, 1,4-dicyclohexylbenzene demonstrated a relative potency (REP) value of 7.0 × 10⁻⁴ compared to benzo[a]pyrene (BaP) as the reference standard [1]. The compound was detected in environmental samples at concentrations ranging from 0.25 to 5.1 ng g⁻¹ wet mass, confirming its environmental relevance [1].
| Evidence Dimension | AhR-mediated potency (relative to BaP) |
|---|---|
| Target Compound Data | REP = 7.0 × 10⁻⁴ |
| Comparator Or Baseline | Benzo[a]pyrene (BaP) reference standard, REP = 1.0 (by definition) |
| Quantified Difference | 1,4-Dicyclohexylbenzene is approximately 1,400-fold less potent than BaP |
| Conditions | H4IIE-luc cell bioassay; AhR-mediated luciferase induction |
Why This Matters
This quantifies the compound's relative AhR activity, enabling risk assessment and prioritization when selecting among structurally related aromatic hydrocarbons for environmental or toxicological studies.
- [1] Lee, J., et al. Effect-directed analysis and nontarget screening for identifying AhR-active substances in black-tailed gull eggs from South Korea. Chemosphere, 2025. DOI: Not available in search results. View Source
